molecular formula C12H10O4S B3060951 (4-Phenylphenyl) hydrogen sulfate CAS No. 16063-85-7

(4-Phenylphenyl) hydrogen sulfate

Cat. No.: B3060951
CAS No.: 16063-85-7
M. Wt: 250.27 g/mol
InChI Key: JATOIOIIXORRLF-UHFFFAOYSA-N
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Description

(4-Phenylphenyl) hydrogen sulfate is an organic compound with the chemical formula C12H10O4S It consists of a phenyl group attached to another phenyl group, which is further bonded to a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylphenyl) hydrogen sulfate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylphenyl) hydrogen sulfate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation: The compound can be oxidized to form quinones or other oxidation products.

    Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Halogenation: Halogens such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride, are used for halogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones.

Scientific Research Applications

(4-Phenylphenyl) hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) hydrogen sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl hydrogen sulfate
  • Biphenyl
  • Phenol sulfate

Uniqueness

(4-Phenylphenyl) hydrogen sulfate is unique due to its biphenyl structure with a hydrogen sulfate group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

(4-phenylphenyl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATOIOIIXORRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166953
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-85-7
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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